2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound is a spirocyclic triazaspirodeca-dienyl acetamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a thio-linked acetamide moiety terminating in a p-tolyl substituent.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-4-8-19(9-5-17)25-21(29)16-31-23-22(18-6-10-20(30-3)11-7-18)26-24(27-23)12-14-28(2)15-13-24/h4-11H,12-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSWGTWEMZDXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H28N4O2S
- Molecular Weight : 436.6 g/mol
- CAS Number : 1189430-01-0
- Structure : The compound features a triazaspirodecane core, which is known for its biological activity.
Research indicates that compounds within the triazaspiro series can interact with various biological pathways. Specifically, the structure of this compound suggests potential inhibition of mitochondrial permeability transition pores (mPTP), which are crucial in regulating cell death and survival pathways during ischemic events .
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar triazaspiro compounds. For instance, derivatives targeting the mPTP have shown promising results in reducing apoptotic rates in myocardial infarction models . The specific compound under discussion has not been extensively tested in clinical settings; however, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies of triazaspiro compounds indicate that modifications to the side chains significantly influence biological activity. For example:
- Substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors.
- Alkyl groups may affect lipophilicity and membrane permeability, influencing overall bioavailability and efficacy.
Case Studies
- Cardiovascular Research : A study focusing on mPTP inhibitors demonstrated that derivatives of triazaspiro compounds could significantly reduce myocardial cell death during ischemic conditions. The findings suggest that further exploration of this compound could yield valuable insights into its cardioprotective properties .
- Cancer Cell Line Testing : Compounds structurally similar to this compound were tested against various human tumor cell lines (e.g., HepG2 and Mia PaCa-2). These studies reported selective cytotoxicity and potential for development into therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substitutions in the triazaspirodeca-diene core, the acetamide side chain, or aromatic substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl analog (Compound in ), but reduce receptor-binding affinity due to steric and electronic differences. Chlorinated analogs exhibit higher cytotoxicity, likely due to improved membrane permeability and halogen bonding .
- The 8-methyl substitution in the target compound likely reduces metabolic instability compared to 8-ethyl derivatives (e.g., Compound in ), as methyl groups are less prone to oxidative degradation.
Acetamide Side Chain Modifications: The p-tolyl group in the target compound confers moderate lipophilicity (clogP ~3.5), balancing solubility and membrane penetration. In contrast, o-tolyl derivatives (e.g., ) show reduced bioavailability due to steric hindrance . Thioether linkages (as in the target compound) enhance stability compared to ether or ester linkages in analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .
Pharmacological Screening Data :
- Triazaspirodeca-diene analogs with piperazine substituents (e.g., Compounds 13 and 14 ) demonstrate CNS activity, while acetamide-focused derivatives (e.g., target compound and ) are prioritized for oncology.
- The microculture tetrazolium assay ( ) has been critical in evaluating cytotoxicity of related spirocyclic compounds, though specific data for the target compound are lacking.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic core (1,4,8-triazaspiro[4.5]decane) followed by functionalization. Key steps include:
- Spirocyclic core formation : Cyclization reactions under reflux conditions using solvents like DMF or THF, often catalyzed by Lewis acids (e.g., ZnCl₂) .
- Thioacetamide linkage : Controlled nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives, requiring precise temperature control (40–60°C) and inert atmospheres to prevent oxidation .
- Yield optimization : Use of chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and spirocyclic geometry. Aromatic protons in the 4-methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while the methyl group on the spirocyclic nitrogen resonates at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 496.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key parameters:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms. The spirocyclic nitrogen’s geometry (bond angles ~109.5°) confirms tetrahedral hybridization .
Advanced Research Questions
Q. What computational strategies are recommended for modeling protein-ligand interactions involving this compound?
- Docking studies : Use Glide XP with the OPLS4 force field to account for hydrophobic enclosure effects and hydrogen-bonding motifs. The acetamide moiety may form hydrogen bonds with kinase active-site residues (e.g., Asp86 in EGFR) .
- MD simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability. RMSD values <2.0 Å indicate stable ligand-receptor complexes .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Comparative synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-NH₂) groups to assess potency changes in kinase inhibition assays .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., the spirocyclic sulfur atom as a hydrogen-bond acceptor) .
Q. How should researchers resolve contradictions between in vitro and in silico binding affinity data?
- Assay validation : Repeat in vitro assays (e.g., SPR or ITC) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
- Computational recalibration : Adjust docking scoring functions (e.g., include desolvation penalties for the thioether group) to align with experimental IC₅₀ values .
Q. What strategies mitigate regioselectivity challenges during functionalization of the spirocyclic core?
- Directed lithiation : Use LDA at −78°C to deprotonate the spirocyclic nitrogen’s methyl group, enabling selective alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., acetamide NH) with Boc groups during sulfur incorporation .
Q. How can stability studies under physiological conditions inform formulation design?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The thioether linkage is prone to oxidation (e.g., forming sulfoxide derivatives) .
- Excipient screening : Use PEG-400 or cyclodextrins to enhance solubility (>1 mg/mL required for IV administration) .
Data Contradiction Analysis
Q. Why might biological activity vary across cell lines despite consistent compound purity?
- Membrane permeability differences : Measure logP (e.g., 3.2 via shake-flask method) to assess partitioning. Low permeability in neuronal cells (e.g., SH-SY5Y) may require prodrug strategies .
- Metabolic instability : Incubate with liver microsomes (human vs. rodent) to identify species-specific CYP450-mediated oxidation .
Q. How to interpret conflicting crystallographic and NMR data on conformational flexibility?
- Variable-temperature NMR : Observe coalescence of methyl group signals at elevated temperatures (>40°C), indicating dynamic spirocyclic ring puckering .
- DFT calculations : Compare energy barriers for ring inversion (B3LYP/6-31G* level). Barriers <10 kcal/mol suggest flexibility relevant to receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
